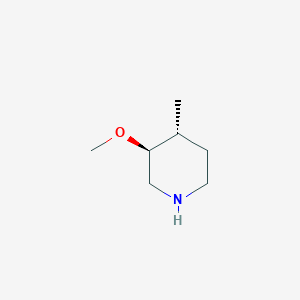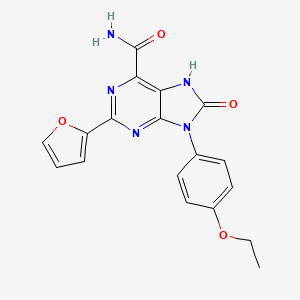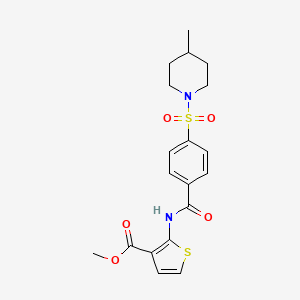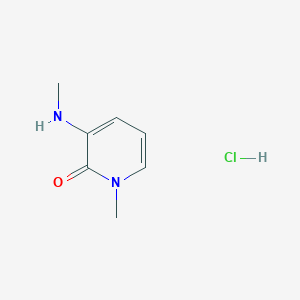![molecular formula C11H12FNO2 B2919668 N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine CAS No. 1798397-27-9](/img/structure/B2919668.png)
N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine” is an organic compound containing a hydroxylamine group attached to a tetrahydronaphthalene ring, which is further substituted with a fluoro and a methoxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, hydroxylamine derivatives are often synthesized through various methods including the reaction of hydroxylamine with carbonyl compounds . The fluoro and methoxy groups could potentially be introduced through substitution reactions .科学的研究の応用
Sigma Receptor Binding and Activity
N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine and its derivatives have been explored for their binding affinity and activity at sigma receptors. These compounds are significant due to their potential in tumor research and therapy, showcasing antiproliferative activity in rat C6 glioma cells. This suggests a putative sigma(1) antagonist activity, opening new avenues for cancer treatment research (Berardi et al., 2005).
Chemoenzymatic Synthesis Applications
The chemoenzymatic synthesis route of (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, highlights the compound's utility in synthesizing other pharmacologically relevant tetrahydronaphthalenes. This synthesis method offers a pathway for creating various tetrahydronaphthalene derivatives, potentially expanding the chemical library for drug discovery and development (Orsini et al., 2002).
Synthesis and Evaluation as Enzyme Inhibitors
Further research into the synthesis of novel oximes of 2-Aryl-6-methoxy-3,4-dihydronaphthalene and their evaluation as inhibitors of 17α-hydroxylase-C17,20-lyase (P450 17) underlines the importance of these compounds in the field of nonsteroidal inhibitors. Although the target compounds showed only marginal inhibition, this work lays the groundwork for future modifications and potential therapeutic applications in treating diseases related to enzyme dysregulation (Zhuang & Hartmann, 1998).
Anticancer Evaluation
The preparation of (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with different nucleophiles demonstrate its potential as an anticancer agent. Some of the synthesized compounds were evaluated for their anticancer properties, indicating the compound's role in developing new therapeutic agents (Gouhar & Raafat, 2015).
Sigma Ligands and EBP Site Affinity
The compounds' high affinity towards sigma(1) and EBP (Delta(8)-Delta(7) sterol isomerase) sites from an extended class of sigma ligands showcases their importance in understanding receptor-ligand interactions and the development of diagnostic and therapeutic agents targeting these receptors (Berardi et al., 2001).
作用機序
Safety and Hazards
特性
IUPAC Name |
(NE)-N-(8-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-15-10-6-5-8(12)11-7(10)3-2-4-9(11)13-14/h5-6,14H,2-4H2,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKSYFCJLCNPLT-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC(=NO)C2=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CCC/C(=N\O)/C2=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2919586.png)



![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)


![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2919602.png)
![5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2919604.png)
